molecular formula C14H19N3O5S B8312439 methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 125055-76-7

methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B8312439
CAS No.: 125055-76-7
M. Wt: 341.38 g/mol
InChI Key: WRYHOXBDGPGYIB-UHFFFAOYSA-N
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Description

methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound with a fused pyridine and pyrimidine ring system. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry, bioorganic chemistry, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives typically involves cyclative condensation of 2-enamino- or 2-formamidino-substituted pyridine derivatives with α-[(hetero)aryl]acetyl chlorides . Another method includes transition metal-catalyzed direct C−H arylation of 3-unsubstituted quinolizinones and pyrido[1,2-a]pyrimidones with haloarenes . Additionally, halogenation of the same starting compounds at position 3, followed by Suzuki−Miyaura arylation, is also employed .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, considering the availability of starting materials and the efficiency of the reaction conditions.

Mechanism of Action

The mechanism of action of 4H-Pyrido(1,2-a)pyrimidine-3-carboxamide derivatives involves interactions with various molecular targets and pathways. For instance, the keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole ring moiety chelate metal ions, influencing biological activities . The exact pathways and targets can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in medicinal and materials science further highlight its uniqueness.

Properties

CAS No.

125055-76-7

Molecular Formula

C14H19N3O5S

Molecular Weight

341.38 g/mol

IUPAC Name

methanesulfonic acid;6-methyl-4-oxo-N-propylpyrido[1,2-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C13H15N3O2.CH4O3S/c1-3-7-14-12(17)10-8-15-11-6-4-5-9(2)16(11)13(10)18;1-5(2,3)4/h4-6,8H,3,7H2,1-2H3,(H,14,17);1H3,(H,2,3,4)

InChI Key

WRYHOXBDGPGYIB-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CN=C2C=CC=C(N2C1=O)C.CS(=O)(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

After dissolving 1.527 g (0.00623 mol) of N-propyl-6-methyl-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide by heating, 0.61 ml (0.009 mol) of methanesulfonic acid is dropped to the clear yellow solution. On cooling, 1.84 g (86.8%) of the named salt are precipitated as a white crystalline substance, m.p.: 183°-185° C.

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